molecular formula C16H18ClNO B12486866 4-(4-Tert-butylphenoxy)-3-chloroaniline CAS No. 82340-00-9

4-(4-Tert-butylphenoxy)-3-chloroaniline

Cat. No.: B12486866
CAS No.: 82340-00-9
M. Wt: 275.77 g/mol
InChI Key: DWWQSGQVBXVJDG-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-3-chloroaniline is an organic compound that features a tert-butyl group attached to a phenoxy ring, which is further connected to a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-3-chloroaniline typically involves the reaction of 4-tert-butylphenol with 3-chloroaniline. One common method is the etherification reaction, where 4-tert-butylphenol is reacted with 3-chloroaniline in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include the use of solvents such as benzene, toluene, or dimethylbenzene, and the process is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Tert-butylphenoxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butylphenoxy)-3-chloroaniline is unique due to its specific structural features, such as the presence of both a tert-butyl group and a chloroaniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

82340-00-9

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-3-chloroaniline

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3

InChI Key

DWWQSGQVBXVJDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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